molecular formula C₂₄H₂₅N₅O₃ B560539 Btk inhibitor 2 CAS No. 1558036-85-3

Btk inhibitor 2

货号 B560539
CAS 编号: 1558036-85-3
分子量: 431.49
InChI 键: WTLRSSATGYETCG-QGZVFWFLSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Bruton’s tyrosine kinase (BTK) is a cytoplasmatic kinase belonging to the Tec family and is expressed by hematopoietic and plasma cells that regulate different signals, including the PI3K, MAPK, and NF-κB pathways . BTK inhibitors (BTKi) are established standards-of-care in multiple B-cell malignancies including chronic lymphocytic leukemia, mantle cell lymphoma, and Waldenstrom macroglobulinemia . BTK inhibitors can effectively alleviate various diseases such as tumors, leukemia, and asthma .


Synthesis Analysis

The synthesis of BTK inhibitors involves a series of chemical reactions. For instance, phenol was subjected to a Chan-Lam coupling with phenyl boronic acid yielding a diaryl ether, which was reacted with activated Mg° and added into commercially available 4,6-dichloropyrimidine-5-carbaldehyde under an inert atmosphere to afford an alcohol intermediate, which was subsequently oxidized using Dess–Martin periodinane to give a ketone .


Molecular Structure Analysis

The molecular structure of BTK inhibitors is analyzed using 3D-QSAR, molecular docking, and molecular dynamics (MD) simulation . The impact of various functional groups in the molecule on the inhibitory activity is predicted by analyzing the three-dimensional equipotential fields of the compound .


Chemical Reactions Analysis

The chemical reactions involved in the development of BTK inhibitors are complex and involve a series of steps. For instance, phenol was subjected to a Chan-Lam coupling with phenyl boronic acid yielding a diaryl ether, which was reacted with activated Mg° and added into commercially available 4,6-dichloropyrimidine-5-carbaldehyde under an inert atmosphere to afford an alcohol intermediate, which was subsequently oxidized using Dess–Martin periodinane to give a ketone .


Physical And Chemical Properties Analysis

The physical and chemical properties of BTK inhibitors are influenced by various functional groups in the molecule. The impact of these groups on the inhibitory activity is predicted by analyzing the three-dimensional equipotential fields of the compound .

科学研究应用

Application in B-cell Malignancies

Scientific Field

Oncology

Summary of the Application

BTK inhibitors have been developed to selectively inhibit the activity of Bruton Tyrosine Kinase (BTK) and disrupt B-cell signaling pathways. These inhibitors bind to the active site of BTK and prevent its phosphorylation, leading to the inhibition of downstream signaling cascades .

Methods of Application

The inhibitors are developed as small molecules that can be administered orally. They bind to the active site of BTK, preventing its phosphorylation and thereby inhibiting downstream signaling cascades .

Results or Outcomes

Regulatory authorities have granted approval to treat B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL), with multiple small-molecule BTK inhibitors .

Application in Autoimmune Diseases

Scientific Field

Immunology

Summary of the Application

Given the central role of BTK in immunity, BTK inhibition represents a promising therapeutic approach for the treatment of inflammatory and autoimmune diseases .

Methods of Application

BTK inhibitors are developed as small molecules and can be administered orally. They inhibit BTK, which plays a crucial role in B-cell receptor and Fc receptor signaling pathways .

Results or Outcomes

Great efforts have been made in developing BTK inhibitors for potential clinical applications in inflammatory and autoimmune diseases. Many candidates have entered different stages of clinical trials .

Application in Chronic Inflammatory Conditions

Summary of the Application

BTK inhibitors have been studied in clinical trials and preclinical investigations for chronic inflammation conditions .

Results or Outcomes

The utilization of small-molecule inhibitors targeting BTK has become a very promising treatment method for these diseases .

Application in SARS-CoV-2 Infection

Scientific Field

Virology

Summary of the Application

BTK inhibitors have been studied in preclinical investigations for SARS-CoV-2 infection . Given the role of BTK in immune response, its inhibition could potentially modulate the immune response to the virus .

Methods of Application

BTK inhibitors are developed as small molecules and can be administered orally. They inhibit BTK, which plays a crucial role in immune response .

Results or Outcomes

The utilization of small-molecule inhibitors targeting BTK has become a promising treatment method for SARS-CoV-2 infection .

Application in Cardiovascular Complications

Scientific Field

Cardiology

Summary of the Application

Second-generation BTK inhibitors have improved selectivity and demonstrate reduced rates of cardiovascular complications .

Results or Outcomes

The development of second-generation BTK inhibitors has led to reduced rates of cardiovascular complications in head-to-head ibrutinib studies .

Application in B-cell Cancers

Summary of the Application

The abnormal activity of BTK has been linked to different B-cell cancers . Small-molecule inhibitors of BTK have been developed to selectively inhibit its activity and disrupt B-cell signaling pathways .

Methods of Application

BTK inhibitors are developed as small molecules and can be administered orally. They bind to the active site of BTK, preventing its phosphorylation and thereby inhibiting downstream signaling cascades .

Results or Outcomes

Application in Malignancies

Summary of the Application

BTK inhibitors have been developed and studied in clinical trials and preclinical investigations for malignancies . The abnormal activity of BTK has been linked to different types of B-cell cancers .

未来方向

Second-generation BTKi have improved selectivity and demonstrate reduced rates of cardiovascular complications in three head-to-head ibrutinib studies . Additionally, new reversible BTK inhibitors are currently under development in early-phase studies to improve their activity and to diminish adverse effects .

属性

IUPAC Name

5-amino-3-(4-phenoxyphenyl)-1-[(3R)-1-prop-2-enoylpiperidin-3-yl]pyrazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N5O3/c1-2-20(30)28-14-6-7-17(15-28)29-23(25)21(24(26)31)22(27-29)16-10-12-19(13-11-16)32-18-8-4-3-5-9-18/h2-5,8-13,17H,1,6-7,14-15,25H2,(H2,26,31)/t17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTLRSSATGYETCG-QGZVFWFLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CCCC(C1)N2C(=C(C(=N2)C3=CC=C(C=C3)OC4=CC=CC=C4)C(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CC(=O)N1CCC[C@H](C1)N2C(=C(C(=N2)C3=CC=C(C=C3)OC4=CC=CC=C4)C(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Btk inhibitor 2

Citations

For This Compound
17
Citations
ZP Xiao, M Liao, XJ Huang, YT Wang… - Frontiers in …, 2023 - frontiersin.org
… As a result, we decided to investigate a prodrug strategy to circumvent the likely development problem of the BTK inhibitor 2. Alcohol ester prodrugs have been successfully used in …
Number of citations: 4 www.frontiersin.org
J Liu, D Guiadeen, A Krikorian, X Gao, J Wang… - Bioorganic & Medicinal …, 2020 - Elsevier
Bruton’s tyrosine kinase (BTK) is a Tec family kinase with a well-defined role in the B cell receptor (BCR) pathway. It has become an attractive kinase target for selective B cell inhibition, …
Number of citations: 13 www.sciencedirect.com
B Eichhorst, CU Niemann, AP Kater… - … England Journal of …, 2023 - Mass Medical Soc
Background Randomized trials of venetoclax plus anti-CD20 antibodies as first-line treatment in fit patients (ie, those with a low burden of coexisting conditions) with advanced chronic …
Number of citations: 33 www.nejm.org
JT Romancik, DG Gerber, T Zhuang… - … Lymphoma Myeloma and …, 2022 - Elsevier
Mantle cell lymphoma (MCL) is a rare subtype of B-cell non-Hodgkin lymphoma ie, incurable with current therapies. While some patients experience prolonged remissions following …
Number of citations: 4 www.sciencedirect.com
F Martorana, I Colombo, G Treglia, S Gillessen… - Cancer Treatment …, 2021 - Elsevier
Background A high number of combinations of PD-1/PD-L1 inhibitors with other anti-cancer therapies are in clinical development. The usefulness of phase II trials in evaluating their …
Number of citations: 7 www.sciencedirect.com
A Woolfson - Science, 2022 - science.org
Making modern medicines | Science news careers commentary Journals Covid-19 Science Science brought to you byGoogle Indexer Log in science science advances science …
Number of citations: 4 www.science.org
X Zhao, W Huang, Y Wang, M Xin, Q Jin, J Cai… - Bioorganic & Medicinal …, 2015 - Elsevier
… studies showed that introducing pyrrolo[2,3-d]pyrimidine to restrain key pharmacophoric groups conformationally within the molecule lead to synthesis of the potent BTK inhibitor 2. Also, …
Number of citations: 21 www.sciencedirect.com
A Thakkar, JD Gonzalez-Lugo, N Goradia, R Gali… - Cancer cell, 2021 - cell.com
As COVID-19 adversely affects patients with cancer, prophylactic strategies are critically needed. Using a validated antibody assay against SARS-CoV-2 spike protein, we determined a …
Number of citations: 314 www.cell.com
VG Kamani, M Sujatha, GB Daddala - 분석과학, 2023 - dbpia.co.kr
This study reports for the first time about a stability indicating RP-HPLC method for qualitative and quantitative determination of acalabrutinib in bulk and dosage form and in presence its …
Number of citations: 0 www.dbpia.co.kr
L Arbitman, R Furie, H Vashistha - Journal of Autoimmunity, 2022 - Elsevier
… Fenebrutinib BTK inhibitor 2 Primary endpoint not met Isenberg et al., 2021 Evobrutinib BTK inhibitor 2 Primary endpoints not met Wallace et al., 2020 …
Number of citations: 9 www.sciencedirect.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。